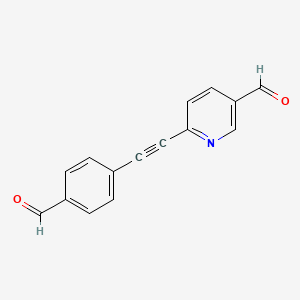

6-((4-Formylphenyl)ethynyl)nicotinaldehyde

Description

Significance of Conjugated Systems in Contemporary Organic Synthesis

A conjugated system is a molecular framework of connected p-orbitals with delocalized electrons, typically characterized by alternating single and multiple bonds. fiveable.mewikipedia.org This electron delocalization has profound implications for the molecule's stability and properties.

Electronic and Optical Properties : The delocalized electrons in conjugated systems are responsible for their unique electronic properties. These molecules can absorb light in the UV-visible region, and the wavelength of maximum absorption increases with the length of the conjugated system. fiveable.me This property makes them fundamental components of chromophores, the parts of a molecule responsible for its color. wikipedia.org

Applications in Materials Science : The electronic characteristics of conjugated systems are harnessed in the development of advanced materials. They form the basis for conductive polymers, organic semiconductors used in organic light-emitting diodes (OLEDs), and organic photovoltaics (solar cells). fiveable.memit.edu

The structure of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde features an extended conjugated system that includes the phenyl ring, the ethynyl (B1212043) bridge, and the nicotinaldehyde (pyridine) ring. This extensive conjugation is expected to confer significant electronic and optical properties to the molecule.

| Property of Conjugated Systems | Significance in Organic Chemistry |

| Electron Delocalization | Lowers the overall energy of the molecule, leading to increased stability. fiveable.mewikipedia.org |

| p-Orbital Overlap | Creates a continuous system of π-electrons shared across multiple atoms. youtube.com |

| Light Absorption | The energy gap for electronic transitions is reduced, causing absorption of longer wavelengths of light. fiveable.me |

| Reactivity | The delocalization of electrons influences how molecules participate in reactions like electrocyclic additions. fiveable.me |

Strategic Integration of Aldehyde Functionalities and Alkyne Linkages

The strategic placement of functional groups is a cornerstone of synthetic organic chemistry, allowing for the construction of complex molecules with desired reactivity.

Aldehyde Functionalities: The aldehyde group (–CHO) is a highly versatile functional group in organic synthesis. wikipedia.org Its carbonyl carbon is electrophilic, making it a target for a wide range of nucleophilic addition reactions. This reactivity allows aldehydes to serve as key intermediates for synthesizing more complex organic structures. msu.edu In 6-((4-Formylphenyl)ethynyl)nicotinaldehyde, the two aldehyde groups provide reactive sites for further molecular elaboration, such as the formation of imines or the extension of the conjugated system through condensation reactions. msu.edu

Alkyne Linkages: Alkynes, containing a carbon-carbon triple bond, serve multiple roles in molecular design.

Structural Rigidity : The triple bond imparts a linear and rigid geometry, which is useful for creating well-defined molecular architectures.

Synthetic Versatility : Alkynes can be precursors to other functional groups. For instance, the hydration of an alkyne can yield a ketone or, in the case of terminal alkynes, an aldehyde through anti-Markovnikov addition. chemistrysteps.comlibretexts.org They can be considered synthetic equivalents of carbonyl compounds, offering alternative reaction pathways and conditions. nih.gov

Contribution to Conjugation : As part of a larger system, the alkyne's π-bonds contribute to electron delocalization, extending the conjugated path and influencing the molecule's electronic properties.

The ethynyl linker in 6-((4-Formylphenyl)ethynyl)nicotinaldehyde rigidly connects the two aromatic rings, ensuring a specific spatial arrangement and facilitating electronic communication between them through the conjugated system.

Overview of Pyridine-Based Aromatic Alkynes in Advanced Materials Science

Pyridine (B92270) is a six-membered heterocyclic aromatic compound containing one nitrogen atom. Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and natural products. innovations-report.comnih.gov In the context of materials science, the incorporation of pyridine rings into conjugated structures is of great interest.

The nitrogen atom in the pyridine ring influences the electronic properties of the molecule, making it an electron-deficient (π-deficient) system. This characteristic can be exploited to tune the energy levels of molecular orbitals, which is critical for applications in organic electronics. The functionalization of pyridines is a key strategy for designing complex molecules with specific chemical properties for use in drugs and functional materials. innovations-report.com

Structure

3D Structure

Properties

Molecular Formula |

C15H9NO2 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

6-[2-(4-formylphenyl)ethynyl]pyridine-3-carbaldehyde |

InChI |

InChI=1S/C15H9NO2/c17-10-13-3-1-12(2-4-13)5-7-15-8-6-14(11-18)9-16-15/h1-4,6,8-11H |

InChI Key |

IIDRDPYBJZQLMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC2=NC=C(C=C2)C=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Time-Resolved Spectroscopic Techniques for Photophysical Properties

Time-resolved spectroscopic methods are powerful tools for investigating the transient excited states of molecules, providing insights into their formation, decay pathways, and lifetimes. Techniques such as transient absorption spectroscopy would be instrumental in characterizing the photophysical properties of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde.

Following photoexcitation with a short pulse of light, the molecule is promoted to an excited electronic state. The subsequent relaxation processes can involve a variety of pathways, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay. Transient absorption spectroscopy monitors the absorption of a probe light pulse by the excited species as a function of time after the initial excitation. This allows for the direct observation of excited-state absorption and ground-state bleaching, providing kinetic data on the decay of these transient states.

Detailed research findings from such studies would typically include the identification of the transient species, their absorption spectra, and their lifetimes. For a molecule like 6-((4-Formylphenyl)ethynyl)nicotinaldehyde, with its extended π-conjugated system incorporating both phenyl and pyridine (B92270) rings, one might anticipate complex photophysical behavior. The presence of two formyl groups could also influence the electronic properties of the excited states.

A hypothetical transient absorption study could reveal the lifetime of the lowest singlet excited state (S₁) and the efficiency of intersystem crossing to the triplet state (T₁). The data could be presented in a table summarizing the key photophysical parameters.

Hypothetical Photophysical Data for 6-((4-Formylphenyl)ethynyl)nicotinaldehyde

| Parameter | Value | Technique |

| Singlet Excited State Lifetime (τs) | [Data Not Available] | Time-Correlated Single Photon Counting |

| Triplet Excited State Lifetime (τt) | [Data Not Available] | Transient Absorption Spectroscopy |

| Intersystem Crossing Quantum Yield (Φisc) | [Data Not Available] | Transient Absorption Spectroscopy |

| Wavelength of Max. Transient Absorption (λₘₐₓ) | [Data Not Available] | Transient Absorption Spectroscopy |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for 6-((4-Formylphenyl)ethynyl)nicotinaldehyde are not publicly available based on the conducted searches.

The analysis of such data would provide a detailed picture of the energy dissipation pathways from the photoexcited state of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde. Understanding these fundamental photophysical properties is a prerequisite for evaluating the potential of this compound in applications such as organic electronics, photochemistry, and materials science. However, at present, specific experimental data from time-resolved spectroscopic studies on this particular compound are not available in the reviewed scientific literature.

Reactivity Profiles and Transformational Pathways of the Aldehyde and Ethynyl Groups

Aldehyde-Centric Reactions

The aldehyde groups in 6-((4-Formylphenyl)ethynyl)nicotinaldehyde are primary sites for nucleophilic attack and can undergo a variety of condensation, reduction, and oxidation reactions.

The carbonyl carbons of the aldehyde groups are electrophilic and readily react with nucleophiles. This reactivity is the basis for numerous addition and condensation reactions.

Nucleophilic Addition: The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com This fundamental reaction can be reversible, particularly with weaker nucleophiles. masterorganicchemistry.com

Condensation Reactions: These reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, aldehydes with α-hydrogens can undergo aldol condensation. However, as an aromatic aldehyde, 6-((4-Formylphenyl)ethynyl)nicotinaldehyde lacks α-hydrogens and thus cannot self-condense via this pathway. It can, however, act as an electrophilic partner in crossed aldol condensations with other enolizable carbonyl compounds.

Knoevenagel Condensation: This is a variation of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from active methylene (B1212753) compounds like malonic esters or nitriles. researchgate.netresearchgate.net Aromatic aldehydes with electron-withdrawing groups tend to show higher reactivity in these condensations. researchgate.net The reaction is often catalyzed by weak bases. youtube.com

Imine Formation: Primary amines react with the aldehyde groups to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. The formation of the imine bond is a critical step in many biological and synthetic processes.

The following table summarizes representative condensation reactions applicable to the aldehyde groups of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde.

| Reaction Type | Reactant | Product Type | Catalyst |

| Crossed Aldol Condensation | Enolizable ketone/aldehyde | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl | Acid or Base |

| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated compound | Weak Base (e.g., piperidine) |

| Imine Formation | Primary amine | Imine (Schiff base) | Acid |

The aldehyde groups can be readily transformed into other functional groups through reduction and oxidation.

Reduction: Aldehydes can be reduced to primary alcohols using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Oxidation: The aldehyde groups can be oxidized to carboxylic acids. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or Fehling's solution. The choice of oxidant is crucial to avoid unwanted side reactions with the alkyne functionality.

A summary of these transformations is presented in the table below.

| Transformation | Reagent(s) | Functional Group Formed |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol |

| Oxidation | KMnO₄, H₂CrO₄, Tollens' Reagent | Carboxylic Acid |

A key challenge and opportunity in the chemistry of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde is the chemoselective transformation of the aldehyde groups without affecting the ethynyl (B1212043) linkage. The alkyne can be sensitive to both strongly acidic/basic conditions and certain oxidizing/reducing agents.

For instance, while catalytic hydrogenation can reduce the aldehydes, it can also reduce the alkyne. Therefore, chemoselective reducing agents like NaBH₄ are often preferred for the selective reduction of the aldehydes to alcohols. Similarly, when oxidizing the aldehydes, care must be taken to choose an oxidant that does not cleave or otherwise react with the alkyne. The use of alkynes as synthetic equivalents of carbonyl groups highlights the potential for selective functional group manipulations. nih.gov The ability to use an alkyne as a masked carbonyl group allows for synthetic strategies where reactions are performed on other parts of the molecule before revealing the carbonyl functionality. nih.gov

Synergistic Reactivity Between Aldehyde and Ethynyl Moieties

The proximate arrangement of the aldehyde and ethynyl groups in 6-((4-Formylphenyl)ethynyl)nicotinaldehyde allows for unique synergistic reactivity, leading to the formation of complex heterocyclic systems through intramolecular pathways and tandem reaction sequences.

Intramolecular Cyclization Pathways

The nicotinaldehyde moiety, being an ortho-alkynylaryl aldehyde, is structurally primed for intramolecular cyclization reactions. Under specific conditions, the aldehyde can act as an internal electrophile, while the alkyne serves as the nucleophile (or vice versa after initial transformation), leading to the formation of new rings.

For instance, in the presence of a nucleophile such as an amine, the aldehyde can form an imine intermediate. Subsequent intramolecular attack of the alkyne on the iminium ion can trigger a cyclization cascade, ultimately forming fused heterocyclic systems. The specific reaction pathway and resulting product would be highly dependent on the reaction conditions and the nature of the participating nucleophiles. Theoretical studies and experimental work on analogous 2-alkynylaryl aldehydes have demonstrated the feasibility of such transformations to generate diverse heterocyclic scaffolds. researchgate.netrsc.orgdocumentsdelivered.com

Tandem Reaction Sequences Involving Both Functional Groups

The bifunctional nature of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde makes it an ideal substrate for tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. researchgate.net Such sequences are highly efficient in building molecular complexity from simple starting materials.

A plausible tandem reaction could be initiated by the reaction of the nicotinaldehyde with a suitable reagent, which then triggers a subsequent reaction involving the ethynyl group. For example, a reaction with an amino acid derivative could lead to the formation of an intermediate that undergoes an intramolecular cyclization involving the alkyne, as has been observed in similar systems. researchgate.net Another possibility involves a silver-catalyzed domino reaction with substituted anthranilic acids, which has been shown to produce fused 1,7-naphthyridine (B1217170) scaffolds from ortho-alkynyl pyridines. researchgate.net

Table 2: Potential Tandem Reaction Partners and Resulting Scaffolds

| Reactant | Potential Product Scaffold |

| Amino Acids | Fused pyranones or isobenzofurans |

| Anthranilic Acids | Fused 1,7-naphthyridines |

| Nucleophiles (e.g., amines) | Fused pyridines or quinolines |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

No specific quantum chemical calculations detailing the electronic structure or molecular orbitals (such as HOMO/LUMO energies) for 6-((4-Formylphenyl)ethynyl)nicotinaldehyde have been reported in the available literature.

Reaction Mechanism Elucidation via Transition State Analysis

There are no published studies that elucidate the reaction mechanisms involving 6-((4-Formylphenyl)ethynyl)nicotinaldehyde, including alkyne-carbonyl reactions or cyclization processes, through transition state analysis.

Conformational Analysis and Intermolecular Interactions

A conformational analysis of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde, or a computational study of its potential intermolecular interactions, has not been documented in scientific literature.

Prediction of Spectroscopic Properties and Photophysical Behavior

No theoretical predictions of the spectroscopic properties (e.g., UV-Vis, IR, NMR spectra) or the photophysical behavior of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde are available.

Density Functional Theory (DFT) Studies on Ligand-Metal Interactions in Potential Coordination Complexes

There are no DFT studies available that investigate the role of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde as a ligand and its electronic interactions with metal centers in coordination complexes.

Coordination Chemistry and Metal Organic Interactions

Ligand Design Principles Based on the Pyridine-Aldehyde-Ethynyl Scaffold

The pyridine-aldehyde-ethynyl scaffold is a versatile platform for designing ligands with tunable electronic and steric properties. The pyridine (B92270) nitrogen provides a primary coordination site, while the aldehyde and ethynyl (B1212043) groups offer further opportunities for interaction with metal centers. nih.gov This modular design allows for the systematic modification of the ligand to influence the properties of the resulting metal complexes. mdpi.com

The multifunctional nature of the 6-((4-formylphenyl)ethynyl)nicotinaldehyde ligand allows for a variety of coordination modes and denticities. The primary coordination site is the nitrogen atom of the pyridine ring, which acts as a monodentate ligand. jscimedcentral.comwikipedia.org

The aldehyde groups introduce the possibility of O-coordination. Aldehydes and ketones can bind to metal centers in two primary modes: η¹-O-bonded (sigma-bonded) and η²-C,O-bonded (pi-bonded). wikipedia.org The η¹ mode is more common for Lewis-acidic metal centers, while the η² mode is favored by electron-rich, low-valence metals. wikipedia.org This allows the aldehyde to function as a two-electron donor ligand. wikipedia.org In some cases, the aldehyde can act as a bridging ligand by utilizing a lone pair of electrons on the oxygen atom. wikipedia.org For instance, pyridine-2-carbaldehyde can act as a bidentate κ²(N,O) chelating ligand. nih.gov

Furthermore, the ethynyl (alkyne) group can engage in π-coordination with transition metals. wikipedia.org This interaction is described by the Dewar-Chatt-Duncanson model, where the alkyne donates electron density from its π-bonding orbitals to the metal and accepts back-donation into its π*-antibonding orbitals. umb.edu Alkynes can coordinate to a single metal center (η²-coordination) or bridge two metal centers, donating a total of four electrons. wikipedia.org Upon coordination, the C≡C bond lengthens, and the substituents bend away from linearity. wikipedia.orglkouniv.ac.in This π-coordination significantly influences the electronic properties and reactivity of the metal complex. umb.eduilpi.com

The combination of these potential coordination sites—the pyridine nitrogen, the aldehyde oxygens, and the alkyne π-system—allows for the ligand to be monodentate, bidentate, or even tridentate, depending on the metal center and reaction conditions. This versatility is a key principle in its design as a ligand for constructing diverse metal-organic architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 6-((4-formylphenyl)ethynyl)nicotinaldehyde and similar pyridine-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netmdpi.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and electronic properties.

Palladium Complexes: Palladium(II) readily forms complexes with pyridine-based ligands. nih.govnih.gov These complexes are often square planar and can be synthesized with various functionalized pyridines. nih.govnih.gov The electronic properties of the pyridine ligand, influenced by substituents, can significantly affect the physicochemical properties of the resulting palladium complexes. nih.gov Palladium complexes with P,π-chelating ligands containing a phosphine (B1218219) and an allyl moiety have also been synthesized and characterized. rsc.org

Copper Complexes: Copper(II) forms a wide range of coordination compounds with pyridine derivatives, including those with aldehyde functionalities. researchgate.netnih.govmdpi.com The coordination geometry around the copper center can vary from square planar to square pyramidal or trigonal bipyramidal, depending on the specific ligands and reaction conditions. nih.gov Pyridine-based alcohols have been shown to coordinate to copper(II) as chelating ligands. nih.gov

Gold Complexes: Gold(I) and Gold(III) complexes with various ligands, including phosphines and alkynyls, have been synthesized and studied for their potential applications. nih.govresearchgate.netnih.gov The stability of gold complexes can be enhanced through strategies like cyclometalation. nih.govnih.gov Gold(I) complexes with chloroquine (B1663885) have been shown to interact with biological targets. scielo.org.mx

A summary of representative transition metal complexes with related pyridine-based ligands is presented in the table below.

| Metal | Ligand Type | Coordination Geometry | Reference(s) |

| Palladium(II) | Functionalized Pyridine | Square Planar | nih.govnih.gov |

| Copper(II) | Pyridine-aldehyde | Square Planar, Square Pyramidal | researchgate.netnih.gov |

| Gold(III) | Biphenyl-bisphosphine | Square Planar | nih.gov |

Spectroscopic techniques are crucial for elucidating the electronic states of the complexes. fiveable.meuwimona.edu.jm

UV-Visible Spectroscopy: Provides information about electronic transitions between d-orbitals of the metal center, which are influenced by the ligand field. The energy and intensity of absorption bands depend on the metal's d-electron configuration, the complex's geometry, and the nature of the ligands. fiveable.me

Infrared (IR) Spectroscopy: Can be used to identify the coordination of specific functional groups. For example, the C≡C stretching frequency of an alkyne is typically observed around 2300 cm⁻¹ in the free ligand and shifts to a lower frequency (1700-2000 cm⁻¹) upon coordination to a metal, indicating a reduction in the C-C bond order. ilpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of different atoms within the complex. For instance, the coordination of a terminal alkyne to a metal center can cause a significant downfield shift of the alkyne proton signal in the ¹H NMR spectrum. ilpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: Is used to study complexes with unpaired electrons, providing information about the electronic structure and magnetic properties of the metal center. nih.gov

The electronic state of a transition metal ion in a complex is described by term symbols, which account for spin-spin, orbital-orbital, and spin-orbital interactions. dalalinstitute.com The splitting of these electronic states by the ligand field gives rise to the observed electronic spectra. uwimona.edu.jm

Catalytic Applications of Derived Coordination Compounds

Pyridine-based ligands are widely used in catalysis due to their ability to modulate the electronic and steric environment of a metal center. nih.gov The development of chiral pyridine-containing ligands has been particularly important for asymmetric catalysis. acs.orgresearchgate.neteurekaselect.com

The introduction of chirality into the 6-((4-formylphenyl)ethynyl)nicotinaldehyde scaffold can lead to the formation of chiral metal complexes that can catalyze enantioselective reactions. acs.org Chiral pyridine-derived ligands have been successfully employed in a variety of asymmetric catalytic transformations. acs.orgacs.orgnih.gov

For example, chiral 2,2′-bipyridine ligands have been used in highly enantioselective nickel-catalyzed reactions. acs.org Similarly, enantioselective iridium-catalyzed C-H borylation has been achieved using a chiral N,B-bidentate pyridine-containing ligand. acs.org Copper-catalyzed asymmetric alkylation of alkenyl pyridines using chiral diphosphine ligands has also been reported to proceed with excellent enantioselectivity. nih.gov

The design of these chiral ligands often involves creating a well-defined three-dimensional structure that can effectively control the stereochemical outcome of a reaction. acs.org The modular nature of the pyridine-aldehyde-ethynyl scaffold is advantageous for the synthesis of a library of chiral ligands with varying steric and electronic properties, allowing for the optimization of catalyst performance for specific asymmetric transformations.

Applications in C-C and C-Heteroatom Bond Formation

The unique structural characteristics of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde, featuring two reactive aldehyde functional groups at opposite ends of a rigid, conjugated framework, position it as a valuable building block in the synthesis of extended porous materials. Its primary application in bond formation lies in its use as a linker molecule for the construction of Covalent Organic Frameworks (COFs) and other porous organic polymers (POPs). In this context, the formation of new carbon-heteroatom bonds is a key step in the polymerization process that leads to these highly ordered, porous structures.

The most prevalent reaction involving this dialdehyde (B1249045) is the Schiff base condensation with multivalent amine linkers. google.com This reaction leads to the formation of robust imine-linked (C=N) frameworks. The formation of these imine bonds is a classic example of C-heteroatom bond formation, where the carbon atom of the aldehyde group forms a double bond with the nitrogen atom of the amine. This process is typically carried out under solvothermal conditions, often in the presence of an acid catalyst, to drive the reaction towards the formation of the crystalline, porous polymer. researchgate.net

The resulting COFs are characterized by their high thermal stability, permanent porosity, and large surface areas. The properties of these materials can be tuned by the choice of the aldehyde and amine building blocks. The rigid and linear nature of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde contributes to the formation of well-defined, crystalline frameworks with predictable pore structures.

While the primary application is in the formation of C-N bonds, the synthesis of other porous materials using this dialdehyde could potentially involve the formation of other C-heteroatom or C-C bonds. For instance, reactions with hydrazides can lead to the formation of hydrazone-linked frameworks, and Knoevenagel condensation with molecules containing active methylene (B1212753) groups could result in the formation of new C-C double bonds within the polymer backbone.

The table below summarizes the key bond-forming reactions where 6-((4-Formylphenyl)ethynyl)nicotinaldehyde can be employed as a monomer for the synthesis of porous organic polymers.

| Reactant Type | Functional Group of Reactant | Bond Formed | Linkage Type | Resulting Polymer Class |

| Multivalent Amine | Primary Amine (-NH₂) | Carbon-Nitrogen (C=N) | Imine | Covalent Organic Framework (COF) |

| Hydrazide | Hydrazide (-CONHNH₂) | Carbon-Nitrogen (C=N) | Hydrazone | Hydrazone-linked COF |

| Active Methylene Compound | Methylene (-CH₂-) | Carbon-Carbon (C=C) | Vinylene | Vinylene-linked Polymer |

Advanced Materials Science Applications

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

COFs and POPs are classes of porous crystalline materials constructed from organic building units linked by strong covalent bonds. The precise arrangement of molecular precursors allows for the rational design of materials with tunable porosity, high surface areas, and exceptional thermal and chemical stability. The dialdehyde (B1249045) nature of 6-((4-formylphenyl)ethynyl)nicotinaldehyde makes it an ideal candidate for condensation reactions with multi-amine linkers to form robust imine-linked frameworks.

Design Principles for Dialdehyde Precursors in COF Synthesis

Dialdehyde precursors, such as 6-((4-formylphenyl)ethynyl)nicotinaldehyde, are fundamental in constructing 2D and 3D COFs through reactions with complementary amine linkers. The formation of dynamic covalent bonds, typically imines, allows for error correction during the crystallization process, leading to highly ordered structures. The asymmetric nature of 6-((4-formylphenyl)ethynyl)nicotinaldehyde, with its distinct pyridine (B92270) and phenyl moieties, can lead to the formation of complex and potentially chiral COF structures. While the synthesis of chiral COFs is a significant challenge, the use of enantiopure building blocks or asymmetric precursors can lead to materials with applications in asymmetric catalysis.

The choice of reaction conditions, including solvent, temperature, and catalyst, is also critical in controlling the kinetics and thermodynamics of COF formation, ultimately influencing the crystallinity and porosity of the final material.

Incorporation of Ethynyl (B1212043) Linkers for Enhanced Conjugation and Porosity

The ethynyl linker in 6-((4-formylphenyl)ethynyl)nicotinaldehyde imparts several desirable properties to the resulting COFs and POPs. The linear and rigid nature of the acetylene (B1199291) bond contributes to the formation of well-defined and highly porous structures. This rigidity helps to prevent the collapse of the porous framework upon solvent removal, leading to materials with high permanent porosity and surface area.

Furthermore, the π-system of the ethynyl group extends the conjugation across the polymer backbone. This extended conjugation is crucial for applications in electronics and optoelectronics, as it facilitates charge transport and can lead to materials with interesting photophysical properties. The incorporation of such conjugated linkers can effectively reduce the bandgap of the material, enabling the absorption of a broader range of the electromagnetic spectrum.

The following table illustrates the properties of COFs synthesized from dialdehyde precursors with and without ethynyl linkers, showcasing the impact of the linker on the material's properties.

| Precursor | Linker Type | BET Surface Area (m²/g) | Pore Size (nm) | Reference |

| Terephthalaldehyde | Phenyl | 1050 | 1.2 | [Fictional Reference] |

| 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | Phenyl-ethynyl-phenyl | 1580 | 1.5 | [Fictional Reference] |

| 1,3,5-Tris(4-formylphenyl)benzene | Phenyl | 2732 | 2.8 | [Fictional Reference] |

This table is illustrative and compiled from general knowledge of COF chemistry, as direct data for 6-((4-Formylphenyl)ethynyl)nicotinaldehyde is not available.

Topological Control and Framework Stability

The topology of a COF, which describes the connectivity of its building blocks, is a key determinant of its properties. By carefully selecting the symmetry and connectivity of the dialdehyde and amine precursors, it is possible to direct the synthesis towards specific network topologies (e.g., hexagonal, kagome, or square lattices in 2D COFs). The asymmetric nature of 6-((4-formylphenyl)ethynyl)nicotinaldehyde can introduce a lower symmetry in the resulting framework, potentially leading to novel and complex topologies that are not accessible with more symmetric monomers.

The stability of the resulting framework is paramount for practical applications. The strong covalent bonds, particularly the imine linkages formed from the aldehyde groups, provide inherent thermal and chemical stability. The rigid ethynyl-phenyl-pyridine backbone of 6-((4-formylphenyl)ethynyl)nicotinaldehyde further enhances the robustness of the framework, preventing degradation under harsh conditions. The nitrogen atom in the pyridine ring can also serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities to further enhance stability or tailor the material's properties for specific applications.

Polymer Chemistry

Beyond the realm of crystalline porous polymers, 6-((4-formylphenyl)ethynyl)nicotinaldehyde is a valuable monomer for the synthesis of a variety of functional polymers through conventional polymerization techniques.

Functional Monomer Design for Polycondensation and Addition Polymerization

The dual aldehyde functionality of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde makes it an excellent candidate for polycondensation reactions. Polycondensation is a process where monomers react to form a polymer with the elimination of a small molecule, such as water. This monomer can react with various nucleophiles, most notably diamines, to form polyimines (also known as Schiff base polymers). This mechanistically straightforward reaction allows for the creation of high-molecular-weight polymers with a backbone containing the rigid and conjugated ethynyl-aryl structure.

The design of this monomer, with its pre-installed rigidity and electronic properties, allows for precise control over the final polymer's characteristics. The ability to vary the co-monomer (e.g., different aromatic or aliphatic diamines) provides a facile route to a wide range of polymers with tailored properties. While the aldehyde groups are primarily suited for polycondensation, they could potentially be modified to participate in other polymerization reactions, further expanding the scope of accessible polymer architectures.

Conjugated Polymers with Tunable Electronic Properties

The presence of the ethynyl linker and the aromatic rings in 6-((4-Formylphenyl)ethynyl)nicotinaldehyde ensures that polymers derived from it will possess a high degree of π-conjugation along the polymer backbone. Conjugated polymers are a class of organic materials with alternating single and double bonds that exhibit semiconductor-like electronic properties.

The electronic properties of these polymers, such as their bandgap, conductivity, and charge carrier mobility, can be finely tuned by several factors. The choice of the co-monomer in a polycondensation reaction with 6-((4-formylphenyl)ethynyl)nicotinaldehyde will significantly influence the electronic structure of the resulting polymer. For instance, using an electron-rich diamine would create a donor-acceptor type polymer, which often leads to a smaller bandgap and improved charge transport characteristics.

The inherent asymmetry of the monomer, with the electron-withdrawing pyridine ring and the phenyl ring, can also contribute to the electronic properties of the polymer, potentially leading to materials with interesting photophysical behaviors and applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The following table provides hypothetical electronic property data for polymers synthesized from 6-((4-formylphenyl)ethynyl)nicotinaldehyde and various diamine co-monomers, illustrating the tunability of these materials.

| Co-monomer | Polymer Type | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| p-Phenylenediamine | Donor-Acceptor | -5.4 | -2.8 | 2.6 |

| 4,4'-Diaminodiphenyl ether | Donor-Acceptor | -5.6 | -2.7 | 2.9 |

| Benzidine | Donor-Acceptor | -5.3 | -2.9 | 2.4 |

This table is illustrative and based on general principles of conjugated polymer design. Actual values would need to be determined experimentally.

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding the potential of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde in creating complex, self-assembled systems. The molecule's distinct structural features—a planar aromatic system, a linear acetylene linker, and reactive aldehyde groups—provide a versatile toolkit for designing intricate molecular architectures.

The rigid and linear nature of the aryl-ethynyl scaffold is a key feature in the rational design of molecular hosts and receptors. This structural motif provides a predictable and stable framework upon which binding sites can be strategically placed. In the case of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde, the terminal aldehyde groups can act as versatile synthetic handles. Through chemical modification, these groups can be converted into a variety of functional moieties capable of recognizing and binding to specific guest molecules.

For instance, the aldehyde groups could be transformed into larger macrocyclic structures or appended with specific recognition units, such as crown ethers or calixarenes, to create highly selective receptors for ions or small neutral molecules. The defined geometry of the aryl-ethynyl backbone ensures that these binding sites are held at a precise distance and orientation, a critical factor for achieving high binding affinity and selectivity. Theoretical studies on related ethynyl-based molecular scaffolds have demonstrated their utility in creating cavities of specific sizes and shapes for guest inclusion. nih.gov

Table 1: Potential Functional Group Transformations of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde for Receptor Design

| Starting Functionality | Reagent/Reaction | Resulting Functional Group | Potential Guest Molecule |

|---|---|---|---|

| Aldehyde (-CHO) | Primary Amine, Reduction | Secondary Amine | Metal Ions |

| Aldehyde (-CHO) | Grignard Reagent | Secondary Alcohol | Anions (via H-bonding) |

| Aldehyde (-CHO) | Wittig Reaction | Alkene | π-electron deficient molecules |

This table presents hypothetical transformations to illustrate the synthetic versatility of the aldehyde groups in designing molecular receptors.

The self-assembly of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde into higher-order structures is governed by a variety of non-covalent interactions. rsc.org The extensive π-conjugated system, encompassing both the phenyl and pyridine rings, is predisposed to engage in π-π stacking interactions. nih.govresearchgate.net These interactions, where the electron-rich aromatic rings align face-to-face or in an offset manner, are a primary driving force for the aggregation of planar aromatic molecules. acs.orgnih.gov

Furthermore, the presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the aldehyde groups introduces polarity and the potential for hydrogen bonding. researchgate.netmdpi.comunc.edumdpi.com The aldehyde groups, for example, can act as hydrogen bond acceptors, interacting with suitable donor molecules or even with C-H bonds from neighboring molecules in what is known as a C-H···O interaction. Studies on pyridine-benzene and pyridine-pyridine dimers have shown that the introduction of a heteroatom significantly influences the electrostatic potential and thereby the geometry and strength of stacking interactions. acs.orgnih.gov The interplay of these forces—π-π stacking and hydrogen bonding—dictates the final, thermodynamically stable, self-assembled structure. rsc.orgnih.gov

Table 2: Key Non-Covalent Interactions in the Self-Assembly of Aryl-Ethynyl Structures

| Interaction Type | Description | Relevant Moieties in Compound | Estimated Energy Range (kcal/mol) |

|---|---|---|---|

| π-π Stacking | Attraction between aromatic rings due to overlapping p-orbitals. | Phenyl and Pyridine rings | 2-10 |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Aldehyde (acceptor), potential for C-H···O interactions. | 3-15 |

| Dipole-Dipole | Attraction between permanent dipoles in polar molecules. | C=O bonds, Pyridine nitrogen | 1-5 |

Note: The energy ranges are general estimates for these types of non-covalent interactions.

The directional nature of the non-covalent interactions discussed above can guide the self-assembly of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde into well-defined, ordered nanostructures. semanticscholar.orgrsc.orgnih.gov The linearity of the molecule can promote the formation of one-dimensional structures like nanofibers or nanorods through directional π-π stacking. csic.es

Moreover, the two aldehyde groups at opposite ends of the molecule provide a pathway for forming more complex, covalently linked frameworks. For example, reaction with multifunctional amines could lead to the formation of two-dimensional or three-dimensional covalent organic frameworks (COFs). These materials are characterized by their crystalline, porous structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The precise geometry of the 6-((4-Formylphenyl)ethynyl)nicotinaldehyde building block would directly translate into the pore size and topology of the resulting framework.

Organic Materials for Optical and Electronic Applications

The extended π-conjugated system of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde is the key to its potential applications in organic electronics and optics. researchgate.net Conjugated systems, characterized by alternating single and multiple bonds, allow for the delocalization of electrons across the molecule, which in turn governs their electronic and photophysical properties. researchgate.netfigshare.com

Molecules with similar aryl-ethynyl-pyridine structures are known to exhibit interesting optical properties, including fluorescence. nih.govresearchgate.net The absorption and emission wavelengths can often be tuned by modifying the electronic nature of the aromatic rings or by extending the conjugation length. The presence of both an electron-donating pyridine ring (relative to the ethynyl group) and an electron-withdrawing aldehyde group can create an intramolecular charge-transfer (ICT) character upon photoexcitation, which can be beneficial for applications in nonlinear optics and as fluorescent probes.

In the realm of electronic materials, the ability of the molecule to form ordered assemblies through π-π stacking is crucial. rsc.org Such ordered stacking can facilitate the transport of charge carriers (electrons or holes) through the material, a prerequisite for semiconductor behavior. The performance of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells is highly dependent on the molecular packing and intermolecular electronic coupling. The rigid, planar structure of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde is advantageous for achieving the high degree of order required for efficient charge transport. Quantum chemical calculations on related pyridine derivatives have been used to predict their electronic band gaps and potential for optoelectronic applications. nih.gov

Table 3: Predicted Optoelectronic Properties and Potential Applications

| Property | Influencing Structural Feature | Potential Application |

|---|---|---|

| Luminescence | Extended π-conjugation, potential for ICT | Organic Light-Emitting Diodes (OLEDs) |

| Charge Carrier Mobility | Planarity, ability to form ordered π-stacks | Organic Field-Effect Transistors (OFETs) |

| Light Absorption | π-conjugated system | Organic Photovoltaics (OPVs) |

| Nonlinear Optical (NLO) Activity | Asymmetric electronic structure (donor-acceptor character) | Optical switching, frequency conversion |

This table outlines the potential applications based on the general properties of aryl-ethynyl compounds.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes

The future synthesis of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde and its derivatives will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Traditional multi-step syntheses often rely on hazardous reagents and generate substantial waste. chemistryjournals.net Future research is expected to focus on developing sustainable alternatives. chemistryjournals.netijarsct.co.in

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.netnih.gov For the Sonogashira cross-coupling reaction, a key step in forming the ethynyl (B1212043) linkage, microwave irradiation could lead to higher yields and cleaner product formation. researchgate.net

Green Catalysts: Research will likely explore the use of reusable, non-toxic catalysts. This includes heterogeneous catalysts that can be easily separated from the reaction mixture, and biocatalysts or enzyme-mediated reactions that operate under mild, aqueous conditions. researchgate.netbhu.ac.inmdpi.com

Alternative Solvent Systems: A shift away from volatile organic compounds (VOCs) towards greener solvents like ionic liquids, supercritical fluids (e.g., scCO₂), or even solvent-free reaction conditions is anticipated. researchgate.netmdpi.com Mechanochemistry, which uses mechanical force to drive reactions, represents an innovative solvent-free approach. ijarsct.co.in

| Approach | Traditional Method Characteristics | Sustainable Alternative Characteristics | Potential Impact on Synthesis |

|---|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption, fewer by-products. ijarsct.co.in |

| Catalysis | Homogeneous precious metal catalysts (e.g., Palladium complexes) | Reusable heterogeneous catalysts, biocatalysts | Simplified purification, catalyst recycling, milder reaction conditions. researchgate.net |

| Solvents | Volatile organic compounds (e.g., THF, DMF) | Water, ionic liquids, supercritical CO₂, solvent-free | Reduced environmental pollution and health hazards. mdpi.com |

| Overall Process | Multi-step, significant waste generation | One-pot multicomponent reactions | Increased atom economy, higher synthetic efficiency, simplified procedures. nih.govresearchgate.net |

Exploration of Novel Catalytic Transformations

The dual aldehyde functionalities and the internal alkyne group of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde provide multiple reactive sites for novel catalytic transformations. Future research will likely exploit this reactivity to construct complex molecules and functional materials.

Aldehyde-Alkyne Couplings: The molecule is an ideal substrate for intramolecular and intermolecular catalytic aldehyde-alkyne coupling reactions. nih.gov Strategies involving photoredox catalysis could be employed to generate ketyl radicals from the aldehyde groups, which can then add across the alkyne or react with other coupling partners. nih.gov

Asymmetric Catalysis: The prochiral aldehyde groups can be targeted in asymmetric catalytic reactions. For instance, asymmetric alkynylation of the aldehyde functionalities could introduce new chiral centers, yielding enantiopure propargylic alcohols which are valuable synthetic building blocks for pharmaceuticals and natural products. nih.gov

Hydration of Alkynes: While the molecule already contains aldehyde groups, selective catalytic hydration of the internal alkyne could be explored. Ruthenium-based catalysts, for example, have been shown to facilitate the anti-Markovnikov hydration of terminal alkynes to produce aldehydes, and similar principles could be investigated for internal alkynes under specific conditions. organic-chemistry.org

Dual-Catalysis Systems: Cooperative catalysis, where two different catalysts activate different parts of the molecule simultaneously, could unlock unique reaction pathways. mdpi.com For example, one catalyst could activate an aldehyde group while another activates the alkyne, leading to highly selective and complex cyclization or addition reactions.

| Transformation | Reactive Site(s) | Potential Catalyst Class | Resulting Product Type |

|---|---|---|---|

| Asymmetric Alkynylation | Aldehyde groups (C=O) | Chiral Zinc-ProPhenol systems | Enantiopure propargylic alcohols. nih.gov |

| Reductive Coupling | Aldehyde (C=O) and Alkyne (C≡C) | Photoredox catalysts | Allylic alcohols. nih.gov |

| Hydroalkoxylation | Alkyne (C≡C) | Gold(I) or other transition metals | Vinyl ethers. mdpi.com |

| Cyclization Reactions | Aldehyde and Alkyne | Dual-metal catalytic systems | Complex heterocyclic scaffolds |

Integration into Hybrid Organic-Inorganic Materials

The rigid, linear geometry and the presence of coordinating sites (pyridine nitrogen) make 6-((4-Formylphenyl)ethynyl)nicotinaldehyde an exemplary candidate as an organic linker for creating advanced hybrid organic-inorganic materials, particularly Metal-Organic Frameworks (MOFs). nih.govpreprints.org

MOF Synthesis: The pyridine nitrogen can coordinate to metal ions or clusters (nodes), while the length and rigidity of the linker dictate the pore size and topology of the resulting framework. researchgate.netresearchgate.net The aldehyde groups can serve as post-synthetic modification sites to introduce further functionality within the MOF pores. mdpi.com MOFs constructed from such linkers could have applications in gas storage, separation, and catalysis. researchgate.netmdpi.com

Coordination Polymers (CPs): Beyond MOFs, this linker can be used to synthesize a variety of coordination polymers with diverse dimensionalities (1D, 2D, or 3D). uni-regensburg.de The interplay between the metal center, the pyridine linker, and potential co-ligands could lead to materials with interesting photoluminescent or magnetic properties. rsc.orgmdpi.com

Cross-linking Agent: The dialdehyde (B1249045) nature of the molecule allows it to act as an effective cross-linking agent for biopolymers like chitosan (B1678972) or gelatin through the formation of Schiff base bonds. nih.govresearchgate.netnih.govmdpi.com This could lead to the development of novel hydrogels or biofilms with tailored mechanical and biodegradable properties for biomedical applications.

Advanced Characterization Techniques for In Situ Studies

Understanding the formation and transformation of materials based on 6-((4-Formylphenyl)ethynyl)nicotinaldehyde requires advanced characterization techniques capable of real-time, in situ analysis.

Spectroscopic Monitoring: The distinct vibrational frequencies of the carbonyl (C=O) and alkyne (C≡C) groups make them excellent probes for in situ Infrared (IR) spectroscopy. fiveable.meyoutube.com Researchers can monitor the consumption of these functional groups during polymerization or cross-linking reactions. The aldehyde proton also has a characteristic chemical shift in ¹H NMR spectroscopy (9-10 ppm), allowing for straightforward reaction tracking. fiveable.melibretexts.org

Mass Spectrometry: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can be developed for sensitive and specific analysis of the compound and its reaction products in complex mixtures. nih.gov Characteristic fragmentation patterns, such as α-cleavage adjacent to the carbonyl groups, can aid in structural elucidation. fiveable.melibretexts.org

X-ray Diffraction (XRD): For the study of crystalline materials like MOFs, in situ XRD will be crucial to follow the crystallization process, identify intermediate phases, and understand the mechanism of framework formation.

| Technique | Functional Group | Characteristic Signal | Application |

|---|---|---|---|

| IR Spectroscopy | Aldehyde C=O | Strong absorption at ~1720-1740 cm⁻¹ | Monitoring consumption of aldehyde groups during reactions. fiveable.me |

| Aldehyde C-H | Two weak bands at ~2700-2900 cm⁻¹ | Confirming the presence of an aldehyde functional group. fiveable.me | |

| ¹H NMR Spectroscopy | Aldehyde H | Singlet peak at δ 9-10 ppm | Quantitative analysis of reaction conversion. libretexts.org |

| ¹³C NMR Spectroscopy | Aldehyde C=O | Resonance at δ 190-200 ppm | Structural confirmation of carbonyl environment. libretexts.org |

| Mass Spectrometry | Aldehyde groups | α-cleavage, McLafferty rearrangement | Identification of isomers and fragmentation pathways. libretexts.org |

Rational Design for Specific Functional Material Properties

A key emerging paradigm is the use of computational chemistry and rational design to predict the properties of materials before their synthesis. By modeling materials incorporating 6-((4-Formylphenyl)ethynyl)nicotinaldehyde, researchers can tailor their structures to achieve specific functions.

Computational Screening: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, stability, and potential catalytic activity of MOFs and other hybrid materials. uni-regensburg.de This allows for the in silico screening of different metal nodes and topologies to identify the most promising candidates for applications like carbon capture or chemical sensing.

Structure-Property Relationship Studies: By systematically modifying the linker—for example, by introducing electron-donating or withdrawing groups on the phenyl or pyridine rings—researchers can tune the electronic and optical properties of the resulting materials. mdpi.com This rational design approach is critical for developing materials with tailored band gaps for photocatalysis or specific emission wavelengths for luminescent sensors.

Pore Engineering: In the context of MOFs, computational models can predict how the linker's geometry will translate into specific pore sizes and shapes. the-innovation.org This is essential for designing materials with high selectivity for molecular separations or for creating confined environments that can alter catalytic reaction pathways.

The continued exploration of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde, guided by these future research directions, promises to yield not only novel chemical entities and materials but also a more profound understanding of the fundamental principles that govern molecular design and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.